molecular formula C19H16ClNO2S B10876832 2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione

2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B10876832
M. Wt: 357.9 g/mol
InChI Key: NCHAGDXHLDOALX-UHFFFAOYSA-N
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Description

2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione typically involves multiple steps:

    Formation of the Indene-Dione Core: The indene-dione core can be synthesized through a Friedel-Crafts acylation reaction, where an indene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, typically using a thiol reagent in the presence of a base.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product. This step often requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl groups in the indene-dione core, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the indene-dione core.

    Substitution: Various functionalized chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Preliminary studies suggest it may have anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.

    2-[1-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione: Similar structure but with a methyl group instead of chlorine.

    2-[1-({2-[(4-nitrophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity and binding affinity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H16ClNO2S

Molecular Weight

357.9 g/mol

IUPAC Name

2-[N-[2-(4-chlorophenyl)sulfanylethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one

InChI

InChI=1S/C19H16ClNO2S/c1-12(21-10-11-24-14-8-6-13(20)7-9-14)17-18(22)15-4-2-3-5-16(15)19(17)23/h2-9,22H,10-11H2,1H3

InChI Key

NCHAGDXHLDOALX-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCSC1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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